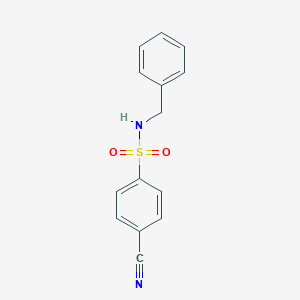
N-benzyl-4-cyanobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-cyanobenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It was first synthesized in the early 1960s and has since become a widely used antibiotic due to its effectiveness in treating a variety of bacterial infections.
Mécanisme D'action
N-benzyl-4-cyanobenzenesulfonamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacterial growth is inhibited. N-benzyl-4-cyanobenzenesulfonamide specifically targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
N-benzyl-4-cyanobenzenesulfonamide has been found to have minimal toxicity in humans. However, it can cause adverse reactions in some individuals, including skin rashes, fever, and gastrointestinal disturbances. It is also known to have potential interactions with other medications, particularly those that affect the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic in laboratory experiments due to its effectiveness against a wide range of bacterial infections. However, it does have limitations in terms of its specificity, as it can also inhibit the growth of beneficial bacteria. It is also important to note that the use of antibiotics in laboratory experiments can contribute to the development of antibiotic resistance.
Orientations Futures
There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide. One area of research is the development of new antibiotics that are more specific and have fewer side effects. Another area of research is the study of the mechanisms of antibiotic resistance and the development of strategies to combat it. Additionally, there is a need for further research into the long-term effects of antibiotic use on human health and the environment.
Conclusion:
In conclusion, N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of bacterial infections. While it has minimal toxicity in humans, it can cause adverse reactions in some individuals and has limitations in terms of its specificity. There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide, including the development of new antibiotics and the study of antibiotic resistance.
Méthodes De Synthèse
The synthesis of N-benzyl-4-cyanobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-benzyl-4-aminobenzenesulfonamide, which is then oxidized with potassium permanganate to produce N-benzyl-4-cyanobenzenesulfonamide.
Applications De Recherche Scientifique
N-benzyl-4-cyanobenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections. It is also commonly used in combination with other antibiotics to treat more severe infections.
Propriétés
Nom du produit |
N-benzyl-4-cyanobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-benzyl-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Clé InChI |
BXPHUDHQIDMXCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)